molecular formula C8H4F3IO2 B14015932 3-Iodo-5-(trifluoromethoxy)benzaldehyde

3-Iodo-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B14015932
M. Wt: 316.02 g/mol
InChI Key: WGHDGULKEFEILR-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is structurally distinct due to the synergistic effects of iodine (a heavy halogen) and the trifluoromethoxy group (a strong electron-withdrawing substituent).

Properties

Molecular Formula

C8H4F3IO2

Molecular Weight

316.02 g/mol

IUPAC Name

3-iodo-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-4H

InChI Key

WGHDGULKEFEILR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethoxy)benzaldehyde typically involves the iodination of 5-(trifluoromethoxy)benzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of compounds like 3-azido-5-(trifluoromethoxy)benzaldehyde.

    Oxidation: Formation of 3-iodo-5-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-iodo-5-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

3-Iodo-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Iodo-5-(trifluoromethoxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Iodo-5-(trifluoromethoxy)benzaldehyde with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
This compound C₈H₄F₃IO₂ 316.02 Not provided Iodo (-I), -OCF₃ High molecular weight, low volatility
3-Fluoro-5-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 188815-30-7 Fluoro (-F), -CF₃ Lower steric hindrance, higher volatility
3-Iodo-5-(trifluoromethyl)benzaldehyde C₈H₄F₃IO 316.02 868166-28-3 Iodo (-I), -CF₃ Industrial use only, moderate reactivity
3-Iodo-5-methylbenzoic acid C₈H₇IO₂ 278.05 52107-90-1 Iodo (-I), methyl (-CH₃) Carboxylic acid functionality, higher solubility

Key Observations :

  • Molecular Weight : The iodine atom contributes significantly to the high molecular weight (316.02 g/mol), reducing volatility compared to fluorine-containing analogs like 3-fluoro-5-(trifluoromethyl)benzaldehyde (192.11 g/mol) .
  • Reactivity : The iodine atom may act as a leaving group in nucleophilic substitution reactions, while the -OCF₃ group stabilizes intermediates through resonance and inductive effects .

Comparison with 3-Fluoro-5-(trifluoromethyl)benzaldehyde :

  • The fluoro analog is synthesized via fluorination reactions (e.g., Balz-Schiemann reaction), whereas iodine requires harsher conditions due to its lower electronegativity .

Comparison with 3-Iodo-5-methylbenzoic Acid :

  • The carboxylic acid derivative (CAS 52107-90-1) exhibits higher water solubility, making it suitable for aqueous-phase reactions, whereas the aldehyde group in the target compound favors organic-phase synthesis .

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